molecular formula C11H12N2 B3102348 (1-Methylisoquinolin-7-yl)methanamine CAS No. 1416714-21-0

(1-Methylisoquinolin-7-yl)methanamine

Cat. No.: B3102348
CAS No.: 1416714-21-0
M. Wt: 172.23 g/mol
InChI Key: CCUSDMUJNJMOBM-UHFFFAOYSA-N
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Description

(1-Methylisoquinolin-7-yl)methanamine is an organic compound belonging to the class of aminomethyl aryls. It has the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound known for its wide range of biological activities .

Preparation Methods

The synthesis of (1-Methylisoquinolin-7-yl)methanamine can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the use of aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines by cyclization . These methods are efficient and provide high yields of the desired product.

Chemical Reactions Analysis

(1-Methylisoquinolin-7-yl)methanamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids or bases, nickel catalysts, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoquinolinones, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

(1-Methylisoquinolin-7-yl)methanamine has numerous applications in scientific research. It is used in the synthesis of substituted isoquinolinones, which are evaluated for their binding affinities and functional activities towards human melatonin receptors Additionally, this compound is used in materials science, including the development of biomedical and electronic materials.

Mechanism of Action

The mechanism of action of (1-Methylisoquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, substituted isoquinolinones derived from this compound have been shown to selectively bind to melatonin receptors, influencing intracellular signaling pathways such as cAMP inhibition and Ca2+ mobilization . These interactions can lead to various physiological effects, making the compound valuable for pharmacological research.

Comparison with Similar Compounds

(1-Methylisoquinolin-7-yl)methanamine can be compared to other isoquinoline derivatives, such as 3-hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one and 3-hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one . These compounds share a similar isoquinoline backbone but differ in their functional groups, which can influence their biological activities and applications. The unique structure of this compound, particularly the presence of the aminomethyl group, distinguishes it from other isoquinoline derivatives and contributes to its specific properties and uses.

Properties

IUPAC Name

(1-methylisoquinolin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUSDMUJNJMOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289216
Record name 7-Isoquinolinemethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-21-0
Record name 7-Isoquinolinemethanamine, 1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinemethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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